2-氯-N-(1,3-噻唑-2-基)吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

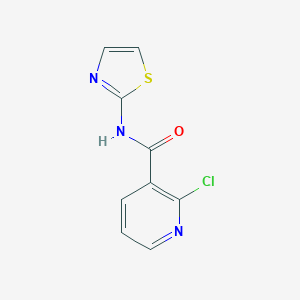

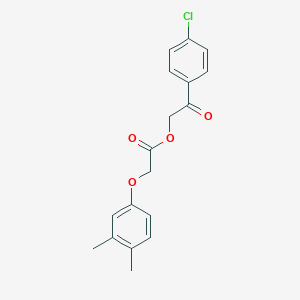

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound with a linear formula of C8H5N2Cl1S1 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-chlorocyclopenta[c]pyridine and 6-chloropyran[3,4-c]pyridine reacted with piperazine under mild conditions to yield 3(6)-piperazinyl substituted cyclopenta[c]pyridine and pyran[3,4-c]pyridine . Subsequently, alkylation with 2-chloro-N-1,3-thiazol-2-ylacetamide led to the formation of the target compound .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.625 . It is a solid form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.科学研究应用

2-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide: , also known as 2-chloro-N-(1,3-thiazol-2-yl)nicotinamide, is a compound that contains a thiazole ring—a five-membered heterocyclic structure comprising sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been incorporated into various medicinally relevant molecules. Below are some unique scientific research applications of this compound, inferred from the general properties of thiazole derivatives:

Anticancer Research

Thiazole derivatives have been found to be present in several clinically used anticancer medicines such as dabrafenib and dasatinib . The presence of the thiazole nucleus in these compounds suggests that 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide could be explored for its potential anticancer properties.

Analgesic and Anti-inflammatory Studies

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities . This indicates that our compound of interest may also be researched for its potential use in pain relief and inflammation reduction.

Antifungal Activity

Thiazole derivatives have been screened for their antifungal activity . This suggests that 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide could be studied for its effectiveness against fungal infections.

Drug Discovery

The structural motif of thiazoles is effective in drug discovery, especially when replacing nucleobases with triazole derivatives . This compound could be part of research efforts to develop new pharmaceuticals.

Cytotoxicity Studies

Thiazoles have been reported to exhibit cytotoxicity activity on human tumor cell lines . Therefore, 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide might be used in studies investigating cytotoxic effects on cancer cells.

Thermal Analysis

The thermal properties of thiazole derivatives can be studied to understand their stability and decomposition under various temperatures, which is crucial for pharmaceutical formulation .

安全和危害

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer .

属性

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c10-7-6(2-1-3-11-7)8(14)13-9-12-4-5-15-9/h1-5H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAKXEZSINUUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)

![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)

![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)

![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)

![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)

![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)

![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)

![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)

![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)